molecular formula C11H14BrClF3N3 B1447091 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride CAS No. 1432053-99-0

1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride

Cat. No. B1447091
M. Wt: 360.6 g/mol
InChI Key: IDVQKDKGZZNBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride (1-BTMP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 280.2 g/mol and a melting point of 175-177°C. 1-BTMP has been studied for its potential to act as an inhibitor of enzymes, as an antioxidant, and as a ligand for metal ions. This compound has been used in a variety of laboratory experiments to study its biochemical and physiological effects, as well as its potential applications.

Scientific Research Applications

Enhancement of Peptide Detection in Mass Spectrometry

Piperazine-based derivatives have been explored for their ability to enhance the detection of peptides in mass spectrometry. These derivatives, including 1-(2-pyridyl)piperazine, have shown to improve ionization efficiency significantly, leading to enhanced sensitivity in proteome analysis. This application is particularly relevant in the identification of peptides and proteins with low molecular weight and high pI value, indicating potential for highly sensitive determinations in comprehensive proteome studies (Qiao et al., 2011).

Anticonvulsant and Antimicrobial Activities

The synthesis and evaluation of derivatives, including those from piperazine, have been investigated for their anticonvulsant and antimicrobial activities. Notably, specific piperazine derivatives have demonstrated promising results in in vivo anticonvulsant activity tests, as well as antimicrobial properties against various bacteria and fungi, highlighting their potential therapeutic applications (Aytemir et al., 2004).

Novel Antineoplastic Agent Metabolism

In the realm of cancer treatment, the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, has been studied. This research is crucial for understanding how cancer drugs are processed in the human body, including the identification of metabolites via sophisticated techniques. Such insights are invaluable for optimizing drug design and enhancing therapeutic efficacy (Gong et al., 2010).

Soluble Epoxide Hydrolase Inhibition

Discovery efforts have led to the identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. These inhibitors, including those with trifluoromethyl phenyl components, play a crucial role in modulating inflammatory and hypertensive processes, offering potential therapeutic pathways for treating cardiovascular diseases and other conditions (Thalji et al., 2013).

Ligand Design for Metal Coordination Chemistry

In coordination chemistry, the use of functionalized salicylaldehydes, including those with piperazine elements, has been explored to design ligands capable of binding metal salts. This research underlines the versatility of piperazine derivatives in creating complex structures with potential applications in materials science and catalysis (Wang et al., 2006).

properties

IUPAC Name

1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N3.ClH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVQKDKGZZNBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride

CAS RN

1432053-99-0
Record name Piperazine, 1-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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